An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the myriad of fluorinated building blocks, substituted benzonitriles have emerged as particularly valuable intermediates. This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzonitrile (CAS Number: 874804-08-7), a versatile reagent increasingly utilized in the synthesis of complex pharmaceutical agents.
Core Molecular Attributes of 3,5-Difluoro-2-methoxybenzonitrile
CAS Number: 874804-08-7[1]
Molecular Formula: C₈H₅F₂NO
Molecular Weight: 169.13 g/mol
Physicochemical Properties
The physical properties of 3,5-Difluoro-2-methoxybenzonitrile can vary slightly depending on its purity and the source. The data presented below is a consolidated summary from various suppliers and databases.
| Property | Value Range | Source(s) |
| Appearance | Colorless to light yellow crystalline powder/solid | [2] |
| Melting Point | 33-36 °C to 54-59 °C | [2] |
| Boiling Point | 197-199 °C to 254.5 °C at 760 mmHg | [2] |
| Density | 1.27 - 1.37 g/cm³ | [2] |
The variation in reported melting points suggests that the compound may exist in different crystalline forms or that impurities can significantly affect this property. Researchers should consider the purity of their material when comparing experimental findings.
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet) and the aromatic protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR will display distinct signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings will also be observed.
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¹⁹F NMR: The fluorine NMR will provide information on the chemical environment of the two fluorine atoms.
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FT-IR: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant bands will correspond to C-F stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.13 g/mol ). Predicted collision cross-section data for various adducts such as [M+H]⁺ and [M+Na]⁺ are available.[3]
Synthesis Strategies and Methodologies
The synthesis of 3,5-Difluoro-2-methoxybenzonitrile can be approached through several routes, often starting from more readily available fluorinated precursors. A common and logical pathway involves the methylation of the corresponding phenol.
Plausible Synthetic Route: O-Methylation of 3,5-Difluoro-2-hydroxybenzonitrile
A robust and widely applicable method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This involves the deprotonation of a phenol followed by reaction with a methylating agent.
Caption: Plausible two-step synthesis of 3,5-Difluoro-2-methoxybenzonitrile via O-methylation.
Detailed Experimental Protocol (Hypothetical, based on standard procedures):
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluoro-2-hydroxybenzonitrile (1 equivalent).
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Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. To this solution, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution).
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Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. If using a weaker base like K₂CO₃, gentle heating may be required.
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Methylation: Cool the reaction mixture if necessary (especially if NaH was used) and add the methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.3 equivalents), dropwise.
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Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,5-Difluoro-2-methoxybenzonitrile.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents the reaction of the highly reactive phenoxide intermediate with atmospheric oxygen and moisture.
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Polar Aprotic Solvent: Solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic phenoxide, thus increasing its reactivity.
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Choice of Base: Sodium hydride provides rapid and irreversible deprotonation, while potassium carbonate is a milder, safer, and often sufficient alternative for this transformation.
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Excess Reagents: A slight excess of the base and methylating agent is used to drive the reaction to completion.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-difluoro-2-methoxybenzonitrile scaffold is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and neurology. The specific arrangement of the fluoro, methoxy, and nitrile groups provides a unique electronic and steric profile that can be exploited for targeted drug design.
Role as a Key Intermediate in Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, the development of kinase inhibitors is a major focus of oncological drug discovery. The benzonitrile moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element that interacts with the target kinase.
While a specific, named drug on the market explicitly lists 3,5-Difluoro-2-methoxybenzonitrile as a starting material, numerous patents for kinase inhibitors describe derivatives that logically stem from this or a very similar precursor. For instance, patents for pyrazolo[1,5-a]pyrimidine derivatives as TRK family protein tyrosine kinase inhibitors, which are useful in treating cancer, feature related fluorinated aromatic structures. The strategic placement of fluorine atoms can enhance binding affinity and improve metabolic stability, key considerations in the development of effective kinase inhibitors.
Application in the Synthesis of GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.
The development of modulators for GPCRs, such as those for metabolic or neurological disorders, often involves the synthesis of complex heterocyclic systems. Fluorinated benzonitriles can serve as precursors to these systems. The nitrile group can be transformed into other functional groups or used in cyclization reactions to construct the core of the modulator. The fluorine and methoxy substituents can fine-tune the electronic properties and lipophilicity of the final compound, influencing its ability to cross the blood-brain barrier and its interaction with the allosteric binding site of the GPCR.
Reactivity and Chemical Transformations
The chemical reactivity of 3,5-Difluoro-2-methoxybenzonitrile is dominated by the nitrile group and the electron-deficient aromatic ring.
Caption: Key chemical transformations of 3,5-Difluoro-2-methoxybenzonitrile.
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Reduction of the Nitrile: The nitrile group can be reduced to a primary amine (a benzylamine derivative) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for introducing a key basic moiety often found in pharmacologically active compounds.
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Hydrolysis of the Nitrile: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for the introduction of an acidic functional group or a precursor for amide bond formation.
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Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with sodium azide (NaN₃) to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms activate the aromatic ring towards nucleophilic attack. Under suitable conditions, one of the fluorine atoms can be displaced by a nucleophile, allowing for further functionalization of the aromatic core.
Safety and Handling
As a chemical intermediate, 3,5-Difluoro-2-methoxybenzonitrile should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Recommended Handling Procedures:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3,5-Difluoro-2-methoxybenzonitrile is a strategically important building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a valuable platform for the introduction of fluorine into drug candidates, a strategy proven to enhance pharmacological and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its potential in the development of next-generation therapeutics. The continued exploration of derivatives based on this scaffold is likely to yield novel and effective treatments for a range of human diseases.
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